Enhanced Lipophilicity of the 3-Trifluoromethyl Substituent Compared to 3-Methoxy and Unsubstituted Analogs
Computational prediction of logP for the target compound and its closest commercially available analogs demonstrates that the 3-trifluoromethyl substituent imparts a significant increase in lipophilicity. This property differentiates the compound from the 3-methoxy analog (Hit2Lead SC-7967766) and the unsubstituted benzamide analog . Higher lipophilicity can translate to improved passive membrane permeability and altered tissue distribution profiles [1].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.0 (C16H9F3N2O3, MW 334.25) |
| Comparator Or Baseline | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide (C16H12N2O4, MW 296.28): Hit2Lead reported LogP = 2.08; N-(1,3-dioxoisoindol-5-yl)benzamide (C15H10N2O3, MW 266.25): Predicted LogP ≈ 1.8 |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.2 vs. methoxy and unsubstituted analogs |
| Conditions | In silico prediction using consensus LogP algorithms; experimental LogP for target compound not available in public literature |
Why This Matters
For procurement decisions in cell-based screening cascades, a compound with higher logP may exhibit superior passive membrane permeability, potentially reducing the false-negative rate in phenotypic assays compared to more polar analogs.
- [1] Waring, M. J. (2010). 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
